

A Spectroscopic Comparison of 2-Methyl-4-phenylpyridine and Its Precursors

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Compound of Interest

Compound Name: 2-Methyl-4-phenylpyridine

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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the heterocyclic compound **2-Methyl-4-phenylpyridine** and its key precursors, 4-phenylpyridine and 2-methylpyridine. Understanding the distinct spectral characteristics of these molecules is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic chemistry, particularly in the context of pharmaceutical and materials science research. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Introduction to the Compounds

2-Methyl-4-phenylpyridine is a substituted pyridine derivative with applications in medicinal chemistry and as a building block in organic synthesis. Its structure incorporates both the pyridine and phenyl functional groups, with an additional methyl group influencing its electronic and steric properties.

Precursors:

- 4-Phenylpyridine: This precursor provides the core phenyl-substituted pyridine backbone. It is a commercially available solid.
- 2-Methylpyridine (α -picoline): This precursor introduces the methyl group at the 2-position of the pyridine ring. It is a common liquid reagent.

The synthesis of **2-Methyl-4-phenylpyridine** often involves the methylation of 4-phenylpyridine, making a direct spectroscopic comparison to its starting material essential for reaction monitoring.^{[1][2]}

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Methyl-4-phenylpyridine** and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
2-Methyl-4-phenylpyridine	~8.5	d	H6 (pyridyl)
~7.6	m		Phenyl protons
~7.4	m		Phenyl protons
~7.2	d		H5 (pyridyl)
~7.0	s		H3 (pyridyl)
~2.6	s		$-\text{CH}_3$
4-Phenylpyridine ^[3]	8.67	s	H2, H6 (pyridyl)
7.64	d		H3, H5 (pyridyl)
7.53-7.45	m		Phenyl protons
2-Methylpyridine ^[4]	8.5	d	H6
7.5	t		H4
7.0	d		H3
7.0	t		H5
2.5	s		$-\text{CH}_3$

Table 2: ^{13}C NMR Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)	Assignment
2-Methyl-4-phenylpyridine[5]	~159	C2 (pyridyl)
	~150	C6 (pyridyl)
	~149	C4 (pyridyl)
	~138	C1' (phenyl)
	~129	Phenyl carbons
	~127	Phenyl carbons
	~121	C3, C5 (pyridyl)
	~24	-CH ₃
4-Phenylpyridine[3]	150.0	C2, C6 (pyridyl)
	148.5	C4 (pyridyl)
	138.0	C1' (phenyl)
	129.1	Phenyl carbons
	127.0	Phenyl carbons
	121.6	C3, C5 (pyridyl)
2-Methylpyridine[6]	157.9	C2
	149.2	C6
	136.1	C4
	124.9	C5
	121.2	C3
	24.5	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C-H (aromatic)	C=C, C=N (aromatic)	C-H (aliphatic)
2-Methyl-4-phenylpyridine	~3050	~1600, ~1550, ~1480	~2920
4-Phenylpyridine[7]	~3030	~1595, ~1540, ~1480	-
2-Methylpyridine	~3050	~1590, ~1570, ~1480	~2950

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Methyl-4-phenylpyridine[5]	169	168, 154, 141
4-Phenylpyridine[7]	155	154, 127, 77
2-Methylpyridine	93	92, 66, 65

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of the solid sample (**2-Methyl-4-phenylpyridine**, 4-phenylpyridine) or 5-10 μ L of the liquid sample (2-methylpyridine) in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition:

- Transfer the solution to a 5 mm NMR tube.
- Insert the tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ^1H spectrum using a standard single-pulse experiment.
- Acquire the ^{13}C spectrum using a proton-decoupled pulse experiment.

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra.
 - Calibrate the chemical shift axis using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation:
 - Solids (**2-Methyl-4-phenylpyridine**, 4-phenylpyridine): Place a small amount of the solid powder directly onto the ATR crystal.
 - Liquid (2-methylpyridine): Place a single drop of the liquid onto the ATR crystal.
- Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Position the sample on the crystal and apply pressure using the anvil.
- Record the sample spectrum over the range of 4000-400 cm⁻¹.
- Data Processing:
 - The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

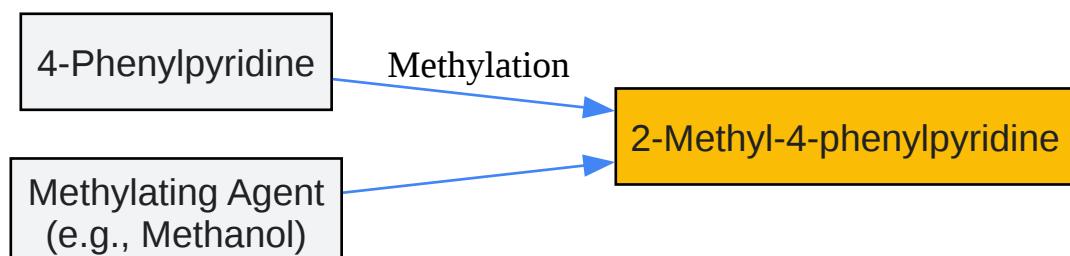
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of each compound in a volatile solvent such as dichloromethane or ethyl acetate.[8]
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.[9]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

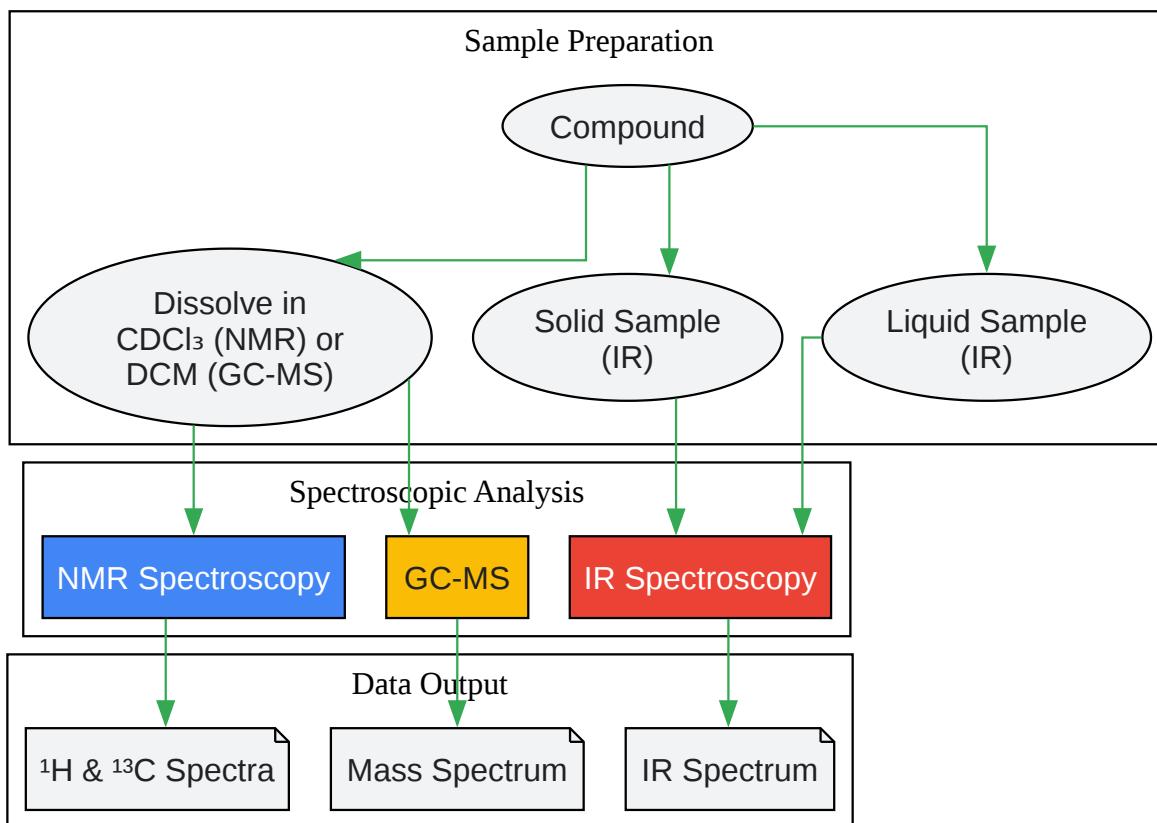
- Mass Range: Scan from m/z 40 to 500.[9]
- Source Temperature: 230 °C.[9]
- Data Analysis:
 - Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with that peak to determine the molecular ion and major fragment ions.

Visualizations



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Caption: Synthetic route to **2-Methyl-4-phenylpyridine**.



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Caption: General workflow for spectroscopic analysis.

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